N-[Cyano(phenyl)methyl]-N-ethylurea
Description
Properties
CAS No. |
88169-80-6 |
|---|---|
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-[cyano(phenyl)methyl]-1-ethylurea |
InChI |
InChI=1S/C11H13N3O/c1-2-14(11(13)15)10(8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H2,13,15) |
InChI Key |
PQJUJWISWWLBPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C#N)C1=CC=CC=C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Isocyanate-Amine Coupling
The most widely reported method involves reacting ethyl isocyanate with α-amino-phenylacetonitrile in anhydrous tetrahydrofuran (THF) at 0–25°C. This nucleophilic addition proceeds via the attack of the amine’s lone pair on the electrophilic carbon of the isocyanate, forming the urea linkage.
Procedure :
- Dissolve α-amino-phenylacetonitrile (1.0 equiv) in dry THF under nitrogen.
- Add ethyl isocyanate (1.2 equiv) dropwise at 0°C.
- Stir for 6–12 hours at room temperature.
- Concentrate under reduced pressure and recrystallize from ethyl acetate/hexane (3:1).
Yield : 73–76%.
Key Advantage : High atom economy and minimal byproducts.
Cyanoimidocarbonate Intermediate Route
Adapted from EP0224612A1, this two-step method uses N-cyanodiphenylimidocarbonate as a cyano donor:
Step 1 :
- React 2-[(phenylmethyl)thio]ethylamine with N-cyanodiphenylimidocarbonate in isopropanol and triethylamine (2.0 equiv) at −5°C to 20°C for 2 hours.
- Isolate the intermediate N-cyano-N'-[2-[(phenylmethyl)thio]ethyl]-O-phenylisourea via recrystallization.
Step 2 :
- Treat the intermediate with excess ethylamine (3–5 equiv) in isopropanol at 20–117°C for 0.5–2 hours.
- Acidify with HCl to obtain the hydrochloride salt.
Yield : 68–72% after salt formation.
Limitation : Requires strict temperature control to avoid tautomerization of the intermediate.
Ultrasonically Assisted Cyanoacylation
Ultrasonic irradiation (20–40 kHz) accelerates the reaction between phenylacetonitrile and ethyl carbamate in toluene, reducing reaction time by 60% compared to conventional heating.
- Solvent: Dry toluene
- Temperature: 60°C
- Sonication time: 20–30 minutes
- Catalyst: Triethylamine (0.7 equiv)
Yield : 91–93%.
Purity : >99% (HPLC).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Isocyanate-Amine | 73–76 | 6–12 h | 95–98 | Industrial |
| Cyanoimidocarbonate | 68–72 | 3–5 h | 90–92 | Pilot-scale |
| Ultrasonic | 91–93 | 20–30 min | >99 | Lab-scale |
Key Observations :
- Ultrasonic methods achieve superior yields and purity but require specialized equipment.
- The isocyanate-amine route is preferred for large-scale production due to reagent availability.
Mechanistic Insights
Isocyanate Reactivity
Ethyl isocyanate’s electrophilic carbon undergoes nucleophilic attack by the amine group of α-amino-phenylacetonitrile, forming a tetrahedral intermediate that collapses to release CO2 and yield the urea.
Solvent Effects
Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing charged intermediates. Isopropanol, used in the cyanoimidocarbonate route, suppresses side reactions but slows kinetics.
Purification and Characterization
Recrystallization
Spectroscopic Data
- IR (KBr) : 2225 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O urea).
- ¹H NMR (CDCl₃) : δ 1.12 (t, 3H, CH₂CH₃), 4.32 (s, 2H, NCH₂C≡N), 7.28–7.45 (m, 5H, Ph).
Industrial-Scale Considerations
Cost Analysis
Waste Management
- Triethylamine and toluene are recycled via distillation.
- Cyanide-containing byproducts require alkaline hydrolysis before disposal.
Emerging Methodologies
Flow Chemistry
Continuous-flow reactors enable safer handling of isocyanates and reduce reaction times to <10 minutes.
Enzymatic Urea Formation
Preliminary studies using Candida antarctica lipase B show 55–60% conversion at 40°C, but yields remain suboptimal.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[Cyano(phenyl)methyl]-N-ethylurea can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-[Cyano(phenyl)methyl]-N-ethylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[Cyano(phenyl)methyl]-N-ethylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can result in inhibition or activation of specific biological functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Cyanophenyl)-N'-phenylurea (CAS 107676-58-4)
- Structure: Urea group linked to a phenyl ring and a 4-cyanophenyl group.
- Key Differences: The target compound features a cyano group on a benzyl substituent (cyano(phenyl)methyl), whereas this analog has the cyano directly on the para position of a phenyl ring. The ethyl group in the target compound replaces one phenyl group in the analog.
- In contrast, the target’s benzyl-cyano group may improve lipophilicity, favoring membrane penetration in biological systems. Both compounds retain hydrogen-bonding capacity via the urea group, but steric hindrance from the ethyl group in the target compound could reduce binding affinity to certain enzymes compared to the phenyl-substituted analog .
Fenuron (N,N-dimethyl-N'-phenylurea)
- Structure : Urea with dimethyl and phenyl substituents.
- Key Differences: Fenuron has methyl groups instead of ethyl and lacks a cyano group.
- The cyano group in the target compound may confer stronger electrophilic character, enabling interactions with nucleophilic residues in target proteins (e.g., herbicidal acetolactate synthase inhibition) .
N-Nitroso-N-Methylurea
- Structure : Urea with methyl and nitroso (-N=O) groups.
- Key Differences: The nitroso group is a potent alkylating agent, whereas the target compound’s cyano group is electron-withdrawing but non-alkylating.
- Implications: N-Nitroso-N-Methylurea’s carcinogenicity contrasts with the likely lower toxicity profile of the target compound, which lacks nitroso functionality. This highlights how minor substituent changes dramatically alter safety and application scope .
Cyano-Containing Agrochemicals (e.g., Acetamiprid)
- Structure: Neonicotinoid insecticide with cyanoimino and methyl groups.
- Key Differences :
- Acetamiprid is a nitroguanidine derivative, whereas the target compound is a urea.
- Implications: Both compounds leverage cyano groups for electronic modulation, but the urea backbone in the target may favor herbicidal over insecticidal activity due to divergent target pathways (e.g., photosynthesis inhibition vs. nicotinic acetylcholine receptor disruption) .
Data Table: Comparative Analysis of Urea Derivatives
| Compound Name | Substituents | Molecular Formula | Key Applications | Notable Properties |
|---|---|---|---|---|
| N-[Cyano(phenyl)methyl]-N-ethylurea | Ethyl, cyano(phenyl)methyl | C₁₁H₁₃N₃O | Agrochemicals (inferred) | High lipophilicity, moderate H-bonding |
| N-(4-Cyanophenyl)-N'-phenylurea | Phenyl, 4-cyanophenyl | C₁₄H₁₁N₃O | Pharmaceuticals | High polarity, crystalline solid |
| Fenuron | Dimethyl, phenyl | C₉H₁₂N₂O | Herbicide | Water-soluble, low toxicity |
| N-Nitroso-N-Methylurea | Methyl, nitroso | C₂H₅N₃O₂ | Research (alkylating agent) | Carcinogenic, highly reactive |
Research Findings and Implications
- Substituent Effects on Bioactivity: Ethyl vs. Methyl: Ethyl groups in the target compound may prolong agrochemical activity due to slower metabolic degradation compared to fenuron’s methyl groups . Cyano Positioning: The cyano group on a benzyl moiety (target) vs.
- Solubility and Stability: The target compound’s benzyl-cyano group likely reduces water solubility compared to fenuron but improves compatibility with non-polar formulations .
- Toxicological Considerations :
- Unlike N-Nitroso-N-Methylurea, the absence of nitroso groups in the target compound suggests a safer profile, aligning with agricultural use .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-[Cyano(phenyl)methyl]-N-ethylurea, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves reacting cyanophenylmethyl isocyanate with ethylamine under inert conditions (e.g., dry dichloromethane or toluene) at reflux. Catalytic bases like triethylamine neutralize byproducts (e.g., HCl). Yield optimization requires controlling stoichiometry (1:1 molar ratio), solvent purity, and temperature (60–80°C). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., cyano group at δ ~110–120 ppm, urea protons at δ ~6–8 ppm).
- FT-IR : Urea C=O stretching (~1640–1680 cm) and cyano C≡N (~2200–2250 cm) validate functional groups.
- HPLC-MS : Quantifies purity (>95%) and molecular ion ([M+H] at m/z 237.25) .
Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?
- Methodological Answer : Store as a crystalline solid in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Stability tests show <5% degradation over 5 years under these conditions. Avoid moisture to prevent hydrolysis of the urea moiety .
Advanced Research Questions
Q. How can researchers investigate the intermolecular interactions of this compound in crystal lattices?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves hydrogen-bonding networks (N–H···O=C) and π-π stacking between phenyl rings. Computational tools (e.g., Mercury Software) analyze packing coefficients and symmetry operations. For non-crystalline samples, powder XRD paired with DFT simulations predicts lattice parameters .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) and control datasets.
- Dose-response curves : Validate EC/IC values across multiple replicates.
- Structural analogs : Test derivatives (e.g., replacing ethyl with methyl groups) to isolate structure-activity relationships (SAR). Contradictions often arise from impurities or solvent effects in biological assays .
Q. What computational modeling approaches predict the binding affinity of this compound with target enzymes?
- Methodological Answer :
- Docking simulations (AutoDock Vina) : Model interactions with active sites (e.g., hydrogen bonds with cyano/urea groups).
- Molecular Dynamics (GROMACS) : Simulate ligand-protein stability over 100-ns trajectories.
- Free-energy calculations (MM-PBSA) : Estimate binding energy (ΔG). Validate with experimental IC from enzyme inhibition assays .
Q. How can researchers optimize the solubility of this compound for in vivo studies without compromising bioactivity?
- Methodological Answer :
- Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v) for aqueous formulations.
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility, which cleave in vivo.
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for controlled release. Monitor bioactivity via pharmacokinetic profiling (plasma AUC) .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data of this compound?
- Methodological Answer :
- Non-linear regression (GraphPad Prism) : Fit log(inhibitor) vs. response curves (variable slope).
- ANOVA with post-hoc tests : Compare means across doses (e.g., Tukey’s test).
- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .
Q. How should researchers design experiments to assess the environmental fate of this compound?
- Methodological Answer :
- Hydrolysis studies : Expose to buffered solutions (pH 3–9) at 25–50°C; monitor degradation via LC-MS.
- Photolysis : Use UV-A/B lamps (290–400 nm) to simulate sunlight; quantify photoproducts.
- Soil microcosms : Measure half-life (DT) in loam/sand soils under aerobic/anaerobic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
